molecular formula C11H12ClNO2 B13685170 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone

1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone

Cat. No.: B13685170
M. Wt: 225.67 g/mol
InChI Key: MSPOALYEHABFEU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of pyrrolidinone, featuring a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-methoxybenzoyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxy-4-methoxyphenyl)-2-pyrrolidinone.

    Reduction: Formation of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    1-(3-Hydroxy-4-methoxyphenyl)-2-pyrrolidinone: An oxidized form with a hydroxyl group on the phenyl ring.

    3-Chloro-4-methoxyacetophenone: A related compound with a similar phenyl ring substitution pattern but lacking the pyrrolidinone ring.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

MSPOALYEHABFEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)Cl

Origin of Product

United States

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